(3S)-3-(Difluoromethoxy)piperidine hydrochloride
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Overview
Description
(3S)-3-(Difluoromethoxy)piperidine hydrochloride is a chemical compound characterized by the presence of a piperidine ring substituted with a difluoromethoxy group at the third position
Mechanism of Action
Mode of Action
It is known that piperidine derivatives can undergo n–h bond activation, which involves an initial tightly coupled electron–proton pair . This process is essentially of hydrogen atom transfer (HAT) character prior to the diabatic crossing point, after which the mechanism is dominated by the concerted electron proton transfer (CEPT) product formation .
Biochemical Pathways
Piperidine derivatives are known to be involved in important drug metabolism pathways, particularly those mediated by cytochrome p450 enzymes . These enzymes play a crucial role in the metabolism of many drugs and other xenobiotics.
Result of Action
The compound’s potential to undergo hydrogenolysis to form other compounds has been reported . This process could have significant implications for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(Difluoromethoxy)piperidine hydrochloride typically involves the enantioselective hydrogenation of pyridinium hydrochlorides. . The reaction conditions often include the use of hydrogen gas under high pressure and controlled temperature to achieve high enantiomeric excess.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-(Difluoromethoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the difluoromethoxy group, yielding simpler piperidine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce simpler piperidine derivatives.
Scientific Research Applications
(3S)-3-(Difluoromethoxy)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
- (3S)-3-(Trifluoromethoxy)piperidine hydrochloride
- (3S)-3-(Methoxy)piperidine hydrochloride
- (3S)-3-(Chloromethoxy)piperidine hydrochloride
Comparison:
- Binding Affinity: The difluoromethoxy group in (3S)-3-(Difluoromethoxy)piperidine hydrochloride provides a unique balance of hydrophobicity and hydrogen bonding capability, which can enhance binding affinity compared to the trifluoromethoxy or methoxy analogs.
- Reactivity: The presence of two fluorine atoms in the difluoromethoxy group increases the compound’s reactivity in nucleophilic substitution reactions compared to the methoxy analog.
- Biological Activity: The difluoromethoxy group can improve the compound’s metabolic stability and bioavailability, making it a more attractive candidate for drug development.
Properties
IUPAC Name |
(3S)-3-(difluoromethoxy)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRUORSJHMYXSK-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)OC(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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